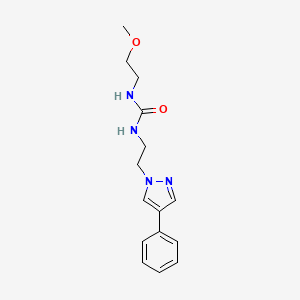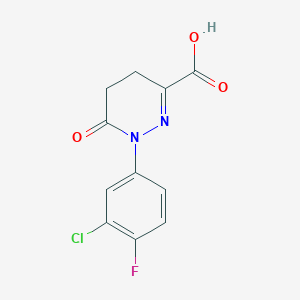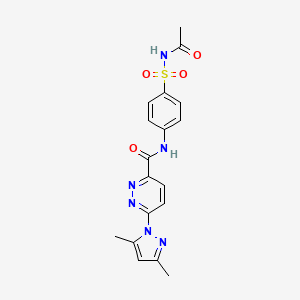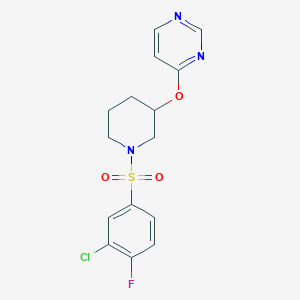
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, also known as MPPEU, is a urea derivative that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological effects.
Applications De Recherche Scientifique
Urea Derivatives in Scientific Research
Urea and its derivatives are pivotal in a broad spectrum of scientific research applications, ranging from medicinal chemistry to material science. The unique properties of urea, such as its hydrogen bonding capabilities and versatility as a chemical building block, make it an important moiety in drug design and other areas.
Medicinal Chemistry and Drug Design
Urea derivatives are extensively studied for their pharmacological properties. They are incorporated into molecules to enhance drug-target interactions, improve selectivity, stability, and pharmacokinetic profiles of lead molecules. For instance, ureas are utilized in the design of inhibitors targeting various biological pathways and enzymes, such as kinases, proteases, and epigenetic enzymes like HDAC, PRMT, and DOT1L, demonstrating the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Material Science and Polymer Chemistry
In material science, urea derivatives have been employed to modify the properties of polymers and coatings. For example, polyurethanes, which are synthesized using urea linkages, are widely used in the production of foams, elastomers, and coatings due to their excellent mechanical properties and versatility. The study of poly(meth)acrylates and their interaction with water illustrates how urea derivatives can influence the blood compatibility of materials, an important consideration in the development of biomedical devices and implants (Tanaka & Mochizuki, 2010).
Environmental Science
In environmental science, the research on urea derivatives extends to their role in pollution control and remediation. For instance, certain urea derivatives are explored for their ability to reduce harmful emissions and as potential green alternatives for traditional chemical processes. The study of organic carbonates, which can be synthesized from urea, highlights the application of these compounds as eco-friendly solvents and intermediates in the production of polymers and other chemicals, offering a path towards more sustainable chemical processes (Shukla & Srivastava, 2017).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-8-17-15(20)16-7-9-19-12-14(11-18-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMHIPTRFJUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2809546.png)

![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)



